N'-(2-chlorophenyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
Description
The compound N'-(2-chlorophenyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide features a complex structure combining a 2-chlorophenyl group, a cyclopropyl ring, a hydroxyl group, and a thiophen-2-yl moiety linked via an ethanediamide backbone. Key features include:
- Thiophen-2-yl substituent: Common in ligands and bioactive molecules due to its electron-rich aromatic system .
- Cyclopropyl group: Known to influence metabolic stability and conformational rigidity in pharmaceuticals .
- Hydroxyl group: May contribute to solubility and intermolecular interactions (e.g., hydrogen bonding) .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-12-4-1-2-5-13(12)20-16(22)15(21)19-10-17(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGLSTUXSQRZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves coupling 2-chlorophenylacetic acid derivatives with cyclopropyl-thiophene ethylamine, akin to methods in (using carbodiimide coupling agents) .
- Bioactivity Predictions : The hydroxyl and cyclopropyl groups may enhance metabolic stability compared to simpler acetamides, while the thiophen-2-yl group could facilitate interactions with sulfur-binding enzymes or receptors .
- Limitations: No direct pharmacological data exists for the target compound; inferences are drawn from structural analogs.
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing N'-(2-chlorophenyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with substituted phenylthiourea and cyclopropyl/thiophene-containing precursors. Key steps include:
- Coupling Reactions : Use of Hantzsch thiazole synthesis conditions (ethanol solvent, no catalyst) to form the ethanediamide backbone .
- Hydroxyethyl Group Introduction : Controlled addition of hydroxyethyl moieties via nucleophilic substitution or condensation, requiring precise pH (6.5–7.5) and temperature (60–80°C) .
- Purification : Thin-layer chromatography (TLC) for intermediate monitoring and NMR spectroscopy for final product validation .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the 2-chlorophenyl, cyclopropyl, and thiophene groups. Key signals include δ 7.2–7.5 ppm (aromatic protons) and δ 1.2–1.5 ppm (cyclopropyl protons) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ~404.9 g/mol for analogs) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, particularly for resolving stereochemistry at the hydroxyethyl center .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases, proteases) at concentrations of 1–100 µM, using fluorometric or colorimetric readouts .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with ampicillin and fluconazole as controls .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density distributions to predict reactive sites (e.g., chlorophenyl as an electrophilic center) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase), focusing on hydrogen bonding with the hydroxyethyl group and π-π stacking with thiophene .
- ADMET Prediction : Tools like SwissADME to assess solubility (LogP ~2.5–3.5) and blood-brain barrier permeability .
Q. How to resolve contradictory data in biological activity across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate activity at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolite Profiling : LC-MS to detect degradation products or active metabolites that may explain discrepancies .
- Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate functional group contributions .
Q. What strategies enhance the compound’s stability under experimental conditions?
- Methodological Answer :
- pH Optimization : Store in buffered solutions (pH 7.0–7.4) to prevent hydrolysis of the ethanediamide bond .
- Light Sensitivity : Use amber vials to protect the thiophene moiety from photodegradation .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability at -80°C .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., 3-fluorophenyl instead of 2-chlorophenyl) and compare bioactivity .
- Stereochemical Analysis : Prepare enantiomers via chiral HPLC and test differential activity in receptor-binding assays .
- Pharmacophore Mapping : Identify critical groups (e.g., hydroxyethyl for hydrogen bonding) using QSAR software like Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
